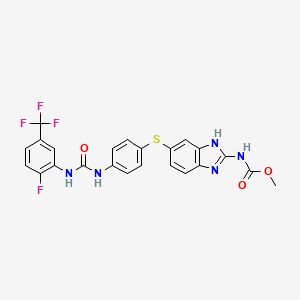

TIE-2/VEGFR-2 kinase-IN-3

Description

The Angiopoietin-Tie Signaling Axis in Vascular Biology

The Angiopoietin-Tie (Ang-Tie) system is a critical, endothelium-specific signaling pathway that functions in concert with the VEGF system, primarily during the later stages of vascular development, remodeling, and maturation. spandidos-publications.comportlandpress.com This system consists of two main receptors, Tie1 and Tie2, and four angiopoietin ligands (Ang-1, -2, -3, and -4). spandidos-publications.com The interplay between these components is fundamental to maintaining vascular homeostasis. portlandpress.com

The Tie2 receptor is considered a gatekeeper of vascular quiescence and stability. mdpi.com Its activation is crucial for the maturation of newly formed vessels, mediating survival signals for endothelial cells and regulating the recruitment of perivascular support cells like pericytes and smooth muscle cells. mdpi.com Targeted deletion of the Tie2 gene in animal models results in early embryonic lethality due to severe vascular abnormalities, highlighting its indispensable role in establishing a functional circulatory system. mdpi.com In adult tissues, Tie2 is expressed in the quiescent vasculature and is upregulated during active angiogenesis, such as in wound healing. mdpi.commdpi.com The phosphorylation of Tie2, indicating its activation, promotes vascular integrity, strengthens cell-cell junctions, and reduces the responsiveness of endothelial cells to inflammatory stimuli. mdpi.com

Angiopoietin-1 (Ang-1) and Angiopoietin-2 (Ang-2) are the best-characterized ligands for the Tie2 receptor, and despite sharing significant structural homology, they have distinct and often opposing biological functions. spandidos-publications.com

Angiopoietin-1 (Ang-1): Ang-1 functions as a potent and obligatory agonist for Tie2. spandidos-publications.commdpi.com It is typically secreted by perivascular cells and acts in a paracrine manner to stimulate Tie2 phosphorylation. mdpi.com This activation leads to the stabilization of blood vessels, promoting a quiescent and non-leaky vascular phenotype. spandidos-publications.commdpi.com

Angiopoietin-2 (Ang-2): The role of Ang-2 is more complex and context-dependent. mdpi.com It binds to Tie2 with a similar affinity as Ang-1 but often acts as a competitive antagonist, blocking Ang-1-mediated activation. spandidos-publications.com By doing so, Ang-2 can destabilize the vasculature, making it more responsive to pro-angiogenic signals like VEGF. mdpi.comfrontiersin.org In certain contexts, however, Ang-2 can also exhibit partial agonist activity. mdpi.com Upregulation of Ang-2 is associated with pathological conditions such as inflammation and tumor growth, where it disrupts vascular stability and facilitates angiogenesis. mdpi.comfrontiersin.org

This dynamic balance between Ang-1 and Ang-2 signaling through Tie2 is a crucial control point for vascular health, making the pathway a key therapeutic target. frontiersin.org

Role of Tie2 in Vessel Maturation and Stability

The Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling System

The VEGF family of ligands and their corresponding receptors (VEGFRs) are the principal regulators of both vasculogenesis (the de novo formation of blood vessels) and angiogenesis. bohrium.comoup.com This signaling system is essential for embryonic development and is a major driver of pathological angiogenesis in diseases like cancer. spandidos-publications.combohrium.com The family includes ligands such as VEGF-A, -B, -C, -D, and placental growth factor (PlGF), which bind to three main receptors: VEGFR-1, VEGFR-2, and VEGFR-3. spandidos-publications.com

VEGFR-2 (also known as KDR in humans or Flk-1 in mice) is the primary signal-transducing receptor for VEGF-A and is considered the major mediator of angiogenic signals in endothelial cells. spandidos-publications.combohrium.comoup.com Its activation is both necessary and sufficient to drive most of the biological effects associated with VEGF, including:

Endothelial Cell Proliferation: VEGFR-2 activation stimulates the PLCγ-PKC-MAPK pathway, which transmits signals to the nucleus to promote DNA synthesis and cell division. bohrium.comoup.com

Cell Survival: The receptor mediates endothelial cell survival primarily through the activation of the PI3K-Akt signaling pathway. oup.com

Cell Migration and Permeability: Phosphorylation of specific tyrosine residues on the intracellular domain of VEGFR-2 recruits a host of adapter proteins that initiate pathways controlling cell migration and increases in vascular permeability. oup.com

The critical importance of VEGFR-2 is demonstrated by the fact that its genetic deletion in mice leads to early embryonic death due to a complete lack of vasculogenesis and hematopoietic development. oup.com

VEGF-A, a homodimeric glycoprotein, binds to the extracellular region of VEGFR-2. bohrium.com This binding event is a prerequisite for receptor activation and involves specific immunoglobulin (Ig)-like domains. The ligand-binding site spans Ig-like domains 2 and 3. oup.com This interaction induces a conformational change in the receptor, leading to the formation of receptor dimers (homodimers of two VEGFR-2 molecules or heterodimers with other VEGFRs). oup.com Dimerization brings the intracellular kinase domains into close proximity, allowing for trans-autophosphorylation of specific tyrosine residues. oup.com This phosphorylation cascade fully activates the receptor's kinase activity and creates docking sites for downstream signaling molecules, thereby initiating the angiogenic response. frontiersin.orgoup.com

While VEGFR-2 is the main driver of angiogenesis, VEGFR-1 and VEGFR-3 have distinct but equally important roles.

VEGFR-1 (Flt-1): This receptor also binds VEGF-A, but with a higher affinity than VEGFR-2, yet its tyrosine kinase activity is significantly weaker. bohrium.com Because of this, VEGFR-1 is often considered a "decoy" receptor that negatively regulates angiogenesis by sequestering VEGF-A, thereby limiting its availability to activate VEGFR-2. However, VEGFR-1 signaling is also important for the recruitment of hematopoietic progenitor cells and monocytes/macrophages and can contribute to pathological angiogenesis under certain conditions.

VEGFR-3 (Flt-4): VEGFR-3 is predominantly expressed on lymphatic endothelial cells, and its primary ligands are VEGF-C and VEGF-D. spandidos-publications.combohrium.com The activation of VEGFR-3 is the main driver of lymphangiogenesis—the formation of lymphatic vessels. spandidos-publications.com While its primary role is in the lymphatic system, VEGFR-3 also plays a part in blood vessel development during embryogenesis. spandidos-publications.com

Ligand Binding and Receptor Dimerization

Rationale for Dual Tyrosine Kinase Inhibition of TIE-2 and VEGFR-2

The targeted inhibition of receptor tyrosine kinases (RTKs) is a cornerstone of modern therapeutic strategies against diseases driven by pathological angiogenesis, the formation of new blood vessels. Among the most critical RTKs in this process are Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Tyrosine kinase with immunoglobulin-like and EGF-like domains 2 (TIE-2). A compelling rationale exists for the dual inhibition of these two kinases, rooted in their distinct yet cooperative functions in promoting and sustaining aberrant vascular growth and their collective impact on the tumor microenvironment. mdpi.com

VEGFR-2 and TIE-2 are essential for vascular development and are governed by separate ligand families, leading to both independent and synergistic effects on endothelial cells. nih.gov VEGFR-2, activated by its primary ligand VEGF-A, is a master regulator of angiogenesis, directly stimulating endothelial cell proliferation, migration, and survival to initiate the sprouting of new vessels. nih.govfrontiersin.org

Conversely, the TIE-2 receptor is modulated by the angiopoietin (Ang) family of ligands. obgynkey.com Angiopoietin-1 (Ang-1) acts as a TIE-2 agonist, promoting the maturation and stabilization of blood vessels, in part by recruiting essential perivascular cells like pericytes. obgynkey.comspandidos-publications.com Angiopoietin-2 (Ang-2), however, often acts as a context-dependent antagonist, particularly in pathological settings like the tumor microenvironment. obgynkey.comspandidos-publications.com

In tumors, the expression of VEGF-A is frequently elevated, driving chaotic and leaky vessel formation via VEGFR-2. mdpi.com Simultaneously, Ang-2 is often overexpressed, which antagonizes the stabilizing Ang-1/TIE-2 signaling. obgynkey.com This action destabilizes the vasculature, making it more susceptible to the pro-angiogenic signals from VEGF-A. obgynkey.com This interplay, where Ang-2 loosens the vascular structure and VEGF-A promotes disorganized sprouting, highlights the strategic benefit of dual inhibition. Blocking both pathways can simultaneously prevent new vessel formation and counteract the destabilization of existing vessels. researchgate.net Preclinical studies have shown that upregulation of the ANG2/TIE2 pathway can sustain resistance to therapies that target only the VEGF/VEGFR2 pathway, further supporting the need for a dual-inhibitor approach. mdpi.com

The dual inhibition of TIE-2 and VEGFR-2 carries significant implications for vascular remodeling and the broader tumor microenvironment (TME). The abnormal vasculature in tumors is typically tortuous and highly permeable, leading to increased interstitial fluid pressure and hypoxia, which can hinder drug delivery and promote tumor progression. mdpi.com

By concurrently blocking VEGFR-2, the main driver of vessel sprouting and permeability, and TIE-2, a key regulator of vascular stability, dual inhibitors can promote "vascular normalization." researchgate.net This process involves pruning immature vessels and strengthening the remaining ones, which can improve the perfusion of the tumor and enhance the delivery of other therapeutic agents. mdpi.comresearchgate.net

Furthermore, the TME is a complex ecosystem where the vasculature plays a critical role. The Ang/TIE-2 axis, for example, influences the behavior of immune cells. nih.gov TIE-2 is expressed on a subpopulation of tumor-associated macrophages (TAMs), known as TIE-2 expressing monocytes/macrophages (TEMs), which are crucial for tumor angiogenesis. obgynkey.com Inhibiting TIE-2 can therefore impact not only the blood vessels but also modulate the immune landscape within the tumor. nih.govprobiologists.com The combined blockade of VEGFR-2 and TIE-2 can create a less hospitable environment for tumor growth by attacking the vascular supply and altering the immune context, potentially leading to a more robust anti-tumor response. nih.govprobiologists.com

Detailed Research Findings on TIE-2/VEGFR-2 kinase-IN-3

The compound "TIE-2/VEGFR-2 kinase-IN-3" is a potent, benzimidazole-based dual inhibitor of the TIE-2 and VEGFR-2 tyrosine kinase receptors. medchemexpress.commedchemexpress.com Its efficacy is demonstrated by its low half-maximal inhibitory concentration (IC50) values, which quantify the amount of a substance needed to inhibit a biological process by 50%.

| Target Kinase | IC50 Value (nM) |

| TIE-2 | 6.9 |

| VEGFR-2 | 3.5 |

This table is interactive. Data can be sorted by clicking on the column headers. Source: medchemexpress.commedchemexpress.comabmole.com

These low nanomolar IC50 values signify that TIE-2/VEGFR-2 kinase-IN-3 is a highly potent inhibitor of both kinases. medchemexpress.commedchemexpress.com This dual activity is fundamental to its mechanism of action, allowing it to simultaneously suppress the vessel sprouting driven by VEGFR-2 and the vascular destabilization influenced by the TIE-2 pathway. By inhibiting the phosphorylation and activation of both receptors, the compound effectively blocks the downstream signaling cascades that promote endothelial cell proliferation and migration, which are essential for the formation of new blood vessels.

Structure

3D Structure

Properties

Molecular Formula |

C23H17F4N5O3S |

|---|---|

Molecular Weight |

519.5 g/mol |

IUPAC Name |

methyl N-[6-[4-[[2-fluoro-5-(trifluoromethyl)phenyl]carbamoylamino]phenyl]sulfanyl-1H-benzimidazol-2-yl]carbamate |

InChI |

InChI=1S/C23H17F4N5O3S/c1-35-22(34)32-20-29-17-9-7-15(11-19(17)30-20)36-14-5-3-13(4-6-14)28-21(33)31-18-10-12(23(25,26)27)2-8-16(18)24/h2-11H,1H3,(H2,28,31,33)(H2,29,30,32,34) |

InChI Key |

KBJVFZCXZGSCFO-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)NC1=NC2=C(N1)C=C(C=C2)SC3=CC=C(C=C3)NC(=O)NC4=C(C=CC(=C4)C(F)(F)F)F |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Tie 2/vegfr 2 Kinase in 3 Inhibition

Inhibitory Potency and Target Specificity

Research has quantified the inhibitory activity of TIE-2/VEGFR-2 kinase-IN-3, demonstrating its high potency against its primary targets.

Inhibition of TIE-2 Kinase Activity

TIE-2/VEGFR-2 kinase-IN-3 is a potent inhibitor of the TIE-2 tyrosine kinase receptor. nih.gov Biochemical assays have determined its half-maximal inhibitory concentration (IC₅₀) to be 6.9 nM against TIE-2. abmole.com

Inhibition of VEGFR-2 Kinase Activity

The compound exhibits even greater potency against VEGFR-2, a primary mediator of VEGF-driven angiogenesis. nih.govresearchgate.net The reported IC₅₀ value for the inhibition of VEGFR-2 kinase activity is 3.5 nM. abmole.com

Inhibitory Potency of TIE-2/VEGFR-2 kinase-IN-3

| Target Kinase | IC₅₀ (nM) | Reference |

|---|---|---|

| TIE-2 | 6.9 | abmole.com |

| VEGFR-2 | 3.5 | abmole.com |

Comparative Selectivity Against Other Kinases (e.g., VEGFR-1, VEGFR-3, c-SRC, EphB4, JAK/STAT3)

While detailed selectivity data for TIE-2/VEGFR-2 kinase-IN-3 against a broad panel of kinases including VEGFR-1, VEGFR-3, c-SRC, EphB4, and JAK/STAT3 is not widely available in the public domain, the development of related multi-kinase inhibitors provides context. For instance, other inhibitors targeting both VEGFR-2 and TIE-2 have been evaluated for broader kinase activity. A different dual inhibitor, TIE-2/VEGFR-2 kinase-IN-2, was found to also inhibit VEGFR-1 and VEGFR-3 with similar potency (IC₅₀ values of 8.51 nM and 7.59 nM, respectively), while showing much lower activity against kinases like EGFR and Cdk2. caymanchem.com Similarly, studies on other compounds targeting VEGFR-2, TIE-2, and EphB4 have shown that moderate selectivity can be achieved relative to other RTKs like FGFR-1 and EGFR. nih.gov Another compound, LCB03-0110, was found to inhibit VEGFR-2, c-SRC, and TIE-2, as well as the JAK/STAT3 signaling pathway, by binding to the ATP-binding site of these kinases. patsnap.comnih.gov This suggests that inhibitors in this class can have varied selectivity profiles, often with activity against other closely related kinases.

Mechanism of Kinase Domain Binding

The inhibitory action of TIE-2/VEGFR-2 kinase-IN-3 is achieved through direct binding to the intracellular kinase domains of the TIE-2 and VEGFR-2 receptors.

ATP-Competitive Inhibition at the Tyrosine Kinase Domain

TIE-2/VEGFR-2 kinase-IN-3 functions as an ATP-competitive inhibitor. nih.govpatsnap.com Receptor tyrosine kinases catalyze the transfer of a phosphate (B84403) group from ATP to a tyrosine residue on a substrate protein. patsnap.com Small molecule inhibitors like TIE-2/VEGFR-2 kinase-IN-3 are designed to bind within the ATP-binding pocket of the kinase domain. patsnap.comnih.gov By occupying this site, the compound prevents ATP from binding, thereby blocking the phosphorylation event necessary for receptor activation and downstream signaling. This mechanism is common for many tyrosine kinase inhibitors used to block angiogenesis. nih.gov

Hinge Region Interactions

The binding of TIE-2/VEGFR-2 kinase-IN-3 within the ATP pocket is stabilized by specific molecular interactions, particularly with the "hinge region" that connects the N- and C-lobes of the kinase domain. For benzimidazole-urea based inhibitors, X-ray crystallography studies of compounds bound to VEGFR-2 have provided critical insights into this interaction. nih.govcapes.gov.br These studies confirmed the crucial role of the N1 nitrogen of the benzimidazole (B57391) core and the urea (B33335) moiety in anchoring the inhibitor within the active site. nih.govcapes.gov.br This type of inhibitor typically forms key hydrogen bonds with amino acid residues in the hinge region, such as Cys919 in VEGFR-2, which mimics the interaction made by the adenine (B156593) ring of ATP. nih.gov These interactions are essential for the high-affinity binding and potent inhibition of kinase activity.

Hydrophobic Pocket Occupation and Specific Binding Sites

Small-molecule inhibitors of receptor tyrosine kinases, such as TIE-2/VEGFR-2 kinase-IN-3, typically function by competing with ATP for its binding site within the kinase domain. scbt.commdpi.com The kinase domains of both TIE-2 and VEGFR-2 feature a conserved structure, including an ATP-binding pocket. nih.govnih.govresearchgate.net The specificity of inhibitors is often determined by their interactions with the unique residues and conformations of this pocket. While specific structural data for TIE-2/VEGFR-2 kinase-IN-3's binding is not publicly available, its benzimidazole scaffold is a common feature in kinase inhibitors designed to occupy this hydrophobic pocket. medchemexpress.eumedchemexpress.cominvivochem.cnmedchemexpress.commedchemexpress.com The potency of this compound suggests a high affinity and specific fit within the ATP binding sites of both TIE-2 and VEGFR-2, effectively blocking the transfer of phosphate from ATP to tyrosine residues on the receptor and its substrates. scbt.com

Downstream Signaling Pathway Modulation by TIE-2/VEGFR-2 Kinase-IN-3

By inhibiting the kinase activity of TIE-2 and VEGFR-2, TIE-2/VEGFR-2 kinase-IN-3 effectively halts the propagation of signals that drive endothelial cell proliferation, migration, and survival.

Impact on Receptor Autophosphorylation and Activation

The binding of ligands, such as angiopoietins to TIE-2 and VEGF to VEGFR-2, induces receptor dimerization and subsequent trans-autophosphorylation of specific tyrosine residues within the intracellular domain. frontiersin.orgahajournals.orgpatsnap.com This autophosphorylation is a critical step in activating the receptor's kinase function and creating docking sites for downstream signaling proteins. ahajournals.orgpatsnap.com TIE-2/VEGFR-2 kinase-IN-3, by occupying the ATP-binding site, directly prevents this autophosphorylation event. scbt.com This inhibition of receptor activation has been demonstrated for other small-molecule inhibitors targeting these kinases. researchgate.net The potent IC50 values of TIE-2/VEGFR-2 kinase-IN-3 against both receptors strongly indicate its effectiveness in preventing their activation. medchemexpress.eumedchemexpress.cominvivochem.cnmedchemexpress.commedchemexpress.com

Inhibition of Key Downstream Cascades (e.g., PI3K/Akt, MAPK, PLCγ-PKC, JAK/STAT3)

Once activated, TIE-2 and VEGFR-2 recruit and phosphorylate a host of intracellular signaling molecules, initiating multiple downstream cascades that are vital for angiogenesis.

The PI3K/Akt pathway , a crucial signaling route for cell survival and proliferation, is a major downstream target of both TIE-2 and VEGFR-2. frontiersin.orgnih.govtandfonline.com Activation of this pathway is dependent on the phosphorylation of the p85 subunit of PI3K, which binds to phosphotyrosine residues on the activated receptors. nih.gov

The MAPK (mitogen-activated protein kinase) pathway , including the ERK1/2 cascade, is another critical pathway that governs cell proliferation and migration. frontiersin.orgnih.govnih.gov This pathway is activated downstream of both TIE-2 and VEGFR-2. nih.govspandidos-publications.com

The PLCγ-PKC (phospholipase C gamma-protein kinase C) pathway is particularly important in VEGFR-2 signaling, contributing to increased vascular permeability and cell proliferation. frontiersin.orgspandidos-publications.com

The JAK/STAT3 pathway has also been implicated as a downstream effector of VEGFR-2 signaling. spandidos-publications.com

By preventing the initial autophosphorylation of TIE-2 and VEGFR-2, TIE-2/VEGFR-2 kinase-IN-3 effectively blocks the activation of all these critical downstream signaling cascades. This comprehensive blockade of pro-angiogenic signaling contributes to its potent anti-angiogenic effects.

Table 1: Inhibitory Activity of TIE-2/VEGFR-2 kinase-IN-3

Modulation of Ligand-Induced Receptor Shedding (e.g., VEGF-induced Tie2 shedding)

The interaction between the VEGF and TIE-2 signaling pathways is complex. While not a direct ligand for TIE-2, VEGF can influence the TIE-2 signaling axis. There is evidence that in certain contexts, VEGF can induce the shedding of the TIE-2 ectodomain, a process that can modulate TIE-2 signaling. However, specific research detailing the direct impact of TIE-2/VEGFR-2 kinase-IN-3 on this particular cross-talk mechanism is not currently available in the public domain. The primary mechanism of this inhibitor is the direct blockade of kinase activity, which would precede and likely negate any downstream effects related to receptor shedding that are dependent on kinase activation.

Structure Activity Relationship Sar Studies of Tie 2/vegfr 2 Kinase Inhibitors

Benzimidazole-Urea Core Design

A novel series of benzimidazole-urea compounds has been identified as potent dual inhibitors of TIE-2 and VEGFR-2 kinase receptors. nih.govacs.org The fundamental design of these inhibitors incorporates a central benzimidazole (B57391) ring linked to a urea (B33335) moiety. This core structure serves as a scaffold for attaching various substituents that can modulate the inhibitory activity and selectivity of the compounds. nih.govcapes.gov.br The initial discovery of this class of inhibitors stemmed from a high-throughput screening effort that identified a benzimidazole-urea compound with moderate VEGFR-2 and weak TIE-2 inhibitory activity. acs.org This led to further exploration and optimization of the benzimidazole-urea scaffold. acs.orgplos.org

Contribution of Specific Chemical Moieties to Inhibitory Potency

The inhibitory potency of the benzimidazole-urea series is highly dependent on the nature and substitution pattern of its constituent chemical moieties.

Role of N1 Nitrogen of Benzimidazole and Urea

SAR studies have underscored the critical importance of the N1 nitrogen atom of the benzimidazole ring (segment E) and the N1 nitrogen of the urea linker (segment B). nih.govcapes.gov.br These nitrogen atoms are believed to be involved in key hydrogen bonding interactions within the ATP-binding pocket of the kinase domains. proteopedia.org X-ray crystallography of benzimidazole-urea compounds bound to VEGFR-2 has confirmed the role of these nitrogen atoms in anchoring the inhibitor to the enzyme. nih.govcapes.gov.br Modification or replacement of the urea moiety often leads to a significant decrease in inhibitory activity. For instance, replacing the urea with a thiourea (B124793) or an acetamide (B32628) linker resulted in compounds that were inactive or significantly less potent against TIE-2 and VEGFR-2. acs.org

Influence of Phenyl Ring Substituents

The substitution pattern on the phenyl ring (segment A), which is attached to the urea moiety, plays a crucial role in determining the potency and selectivity of the inhibitors. nih.govcapes.gov.br This phenyl ring occupies a hydrophobic pocket in the kinase domain. For TIE-2 activity, a hydrophobic substituent at the 3-position of the phenyl ring was found to be favorable. nih.govcapes.gov.br The presence of electron-withdrawing groups on the phenyl ring has also been shown to enhance activity in some quinazoline-based inhibitors. rsc.org In a series of 2-anilino-5-aryloxazoles, another class of VEGFR-2 inhibitors, substitutions on the 5-phenyl ring were explored, with ortho-substitutions being generally unfavorable, while certain aromatic substitutions at the meta position led to increased cellular potency. estranky.sk

Importance of Quinazolin-4(3H)-one Moiety in Multi-Target Inhibitors

The quinazolin-4(3H)-one scaffold has been identified as an effective hinge-binding moiety for developing multi-target inhibitors of angiogenic receptor tyrosine kinases, including VEGFR-2, TIE-2, and EphB4. oncotarget.com This scaffold can effectively occupy the ATP binding domain of these kinases. researchgate.netnih.gov The development of multi-target inhibitors is a promising strategy due to the complexity and heterogeneity of angiogenesis. oncotarget.com In some designs, a terminal phenyl ring attached to a urea-based quinazoline (B50416) derivative is crucial for activity. rsc.org

Computational Approaches in SAR Elucidation

Computational methods are invaluable tools for understanding the SAR of TIE-2/VEGFR-2 inhibitors and for designing new, more potent compounds.

Molecular Docking and Binding Affinity Predictions

Molecular docking studies are widely used to predict the binding modes of inhibitors within the active site of TIE-2 and VEGFR-2. frontiersin.orgfrontiersin.orgnih.gov These studies help in visualizing the interactions between the inhibitor and key amino acid residues, such as those in the hinge region and the DFG motif. rsc.orgtandfonline.com For instance, docking studies of benzimidazole-urea compounds have supported the experimental findings regarding the importance of the N1 nitrogen atoms of the benzimidazole and urea moieties for binding. nih.govcapes.gov.br Computational approaches can predict binding affinities and help in prioritizing compounds for synthesis and biological evaluation. frontiersin.orgnih.govnih.gov These methods have been successfully applied to various inhibitor scaffolds, including those based on benzimidazole, nih.gov quinazoline, rsc.org and other heterocyclic systems, mdpi.com to guide the design of potent and selective inhibitors.

| Technique | Application in TIE-2/VEGFR-2 Inhibitor Design | Key Findings |

| Molecular Docking | Predicts the binding orientation and conformation of inhibitors within the kinase active site. | Confirmed the crucial hydrogen bonding roles of the N1 nitrogen of benzimidazole and urea moieties. nih.govcapes.gov.br Helped in understanding the preference for specific substituents on the phenyl ring. nih.govcapes.gov.br |

| Binding Affinity Prediction | Estimates the strength of the interaction between the inhibitor and the target kinase. | Used to rank and prioritize potential inhibitor candidates before synthesis. frontiersin.orgnih.govnih.gov |

| 3D-QSAR (CoMFA/CoMSIA) | Develops predictive models for the biological activity of a series of compounds based on their 3D structures. | Utilized to design novel triazolopyrazine analogs with enhanced inhibitory activity against VEGFR-2. frontiersin.org |

| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of the inhibitor-protein complex over time to assess stability. | Confirmed the stability of newly designed inhibitors within the VEGFR-2 active pocket. frontiersin.orgfrontiersin.orgnih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. tandfonline.com For kinase inhibitors like those targeting TIE-2 and VEGFR-2, QSAR models are instrumental in predicting the inhibitory potency of novel, unsynthesized molecules and in providing mechanistic insights into the features that govern activity. researchgate.net

Research on inhibitors for these kinases has employed various QSAR methods, including 2D-QSAR and 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). frontiersin.org These models correlate the inhibitory activity (typically expressed as pIC₅₀, the negative logarithm of the IC₅₀ value) with molecular descriptors. These descriptors quantify various physicochemical properties of the molecules, such as:

Electronic properties: (e.g., atomic charges, dipole moment) which influence electrostatic interactions.

Steric properties: (e.g., molecular volume, surface area) which relate to the shape and size of the molecule and its fit within the receptor's binding site.

Hydrophobic properties: (e.g., logP) which are crucial for interactions with nonpolar residues in the binding pocket.

Topological properties: which describe the connectivity and branching of the molecule.

For a series of benzimidazole-based dual TIE-2/VEGFR-2 inhibitors, a QSAR study would involve synthesizing a library of analogs with systematic variations. For instance, different substituents would be placed on the benzimidazole core and any associated phenyl rings. The inhibitory activities of these analogs against both TIE-2 and VEGFR-2 would be measured experimentally. This data would then be used to build a QSAR model.

The resulting QSAR model, often represented by a regression equation, can identify which structural features are most influential. For example, a model might reveal that bulky, hydrophobic groups at a specific position on the benzimidazole scaffold enhance VEGFR-2 inhibition, while electron-withdrawing groups at another position are favorable for TIE-2 inhibition. nih.gov Such insights are invaluable for guiding the rational design of new derivatives with improved potency and desired selectivity profiles.

Table 1: Illustrative QSAR Data for a Hypothetical Series of Benzimidazole Derivatives

This interactive table illustrates the type of data used to construct a QSAR model. It shows a hypothetical series of compounds based on a common benzimidazole scaffold, with varying substituents (R¹, R²) and their corresponding measured inhibitory activities (pIC₅₀) and calculated molecular descriptors.

| Compound ID | R¹ Substituent | R² Substituent | TIE-2 pIC₅₀ | VEGFR-2 pIC₅₀ | LogP (Hydrophobicity) | Molecular Weight (Sterics) |

| BZ-1 | -H | -H | 6.5 | 6.8 | 3.1 | 350.4 |

| BZ-2 | -Cl | -H | 7.1 | 7.5 | 3.8 | 384.8 |

| BZ-3 | -OCH₃ | -H | 6.8 | 7.2 | 3.0 | 380.4 |

| BZ-4 | -H | -CF₃ | 7.4 | 8.1 | 4.2 | 418.4 |

| BZ-5 | -Cl | -CF₃ | 8.0 | 8.6 | 4.9 | 452.8 |

| BZ-6 | -OCH₃ | -CF₃ | 7.7 | 8.4 | 4.1 | 448.4 |

Scaffold-Based and Ligand-Based Design Strategies

The design of potent and selective kinase inhibitors like TIE-2/VEGFR-2 kinase-IN-3 heavily relies on both scaffold-based and ligand-based strategies. These approaches leverage existing knowledge of active compounds and the three-dimensional structure of the target proteins.

Scaffold-Based Design

This strategy focuses on identifying and optimizing "privileged scaffolds," which are core molecular structures known to bind to a particular class of biological targets. For TIE-2 and VEGFR-2, several heterocyclic scaffolds have proven effective, including quinazoline, indolin-2-one, and notably, benzimidazole. researchgate.netmdpi.com The benzimidazole core is a key feature of TIE-2/VEGFR-2 kinase-IN-3. medchemexpress.com

A seminal study on benzimidazole-ureas as dual TIE-2/VEGFR-2 inhibitors provided detailed SAR insights that are directly applicable to understanding compounds like TIE-2/VEGFR-2 kinase-IN-3. nih.gov These studies explore how modifications to the scaffold impact biological activity. Key findings from such research on benzimidazole-urea scaffolds include:

Hinge-Binding Moiety: The benzimidazole core itself often acts as the hinge-binding moiety, forming critical hydrogen bonds with the kinase hinge region (e.g., Cys919 in VEGFR-2). The N1 nitrogen of the benzimidazole was identified as a crucial interaction point. nih.gov

Urea Linker: A urea group connecting the benzimidazole to a phenyl ring was found to be optimal. This linker forms additional hydrogen bonds within the active site, further anchoring the inhibitor.

Hydrophobic Pocket Interactions: The terminal phenyl ring (often substituted) occupies a hydrophobic region in the kinase active site. The nature of the substituents on this ring significantly modulates potency. For instance, a hydrophobic substituent at the 3-position of this phenyl ring was found to be favorable for TIE-2 activity. nih.gov

Another scaffold-based technique is scaffold hopping , where the core of a known inhibitor is replaced with a structurally different but functionally equivalent moiety to discover novel chemotypes with improved properties, such as better patentability or ADME (absorption, distribution, metabolism, and excretion) profiles. wipo.intajgreenchem.com

Table 2: Summary of Structure-Activity Relationships for Benzimidazole-Urea Scaffolds

This table summarizes key SAR findings for benzimidazole-urea based inhibitors targeting TIE-2 and VEGFR-2, based on published research. nih.gov

| Molecular Segment | Position/Modification | Observation on Activity |

| Benzimidazole Core | N1-H | Crucial for hydrogen bonding; methylation abolishes activity. |

| (Segment E) | C2-substituent | Small alkyl groups are tolerated. |

| Urea Linker | Urea Moiety | Provides key hydrogen bonds; essential for high potency. |

| (Segment B) | Replacement with amide or other linkers reduces activity. | |

| Terminal Phenyl Ring | 3-position substituent | Hydrophobic groups (e.g., -CF₃, -Cl) enhance TIE-2 inhibition. |

| (Segment A) | 4-position substituent | Generally less impactful than 3-position substitution. |

Ligand-Based Design

When the 3D structure of the target is unknown or when focusing on a known series of active compounds, ligand-based design is employed. A primary technique is pharmacophore modeling . A pharmacophore is an abstract representation of all the steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target.

For TIE-2 and VEGFR-2, inhibitors are often classified based on their binding mode, particularly whether they bind to the active "DFG-in" or inactive "DFG-out" conformation of the kinase. Many potent dual inhibitors, such as those based on the benzimidazole-urea scaffold, are Type II inhibitors that bind to the DFG-out conformation. nih.govresearchgate.net The pharmacophore for a Type II inhibitor typically includes:

A heterocyclic group for hydrogen bonding with the kinase hinge.

A hydrogen bond donor/acceptor region (like the urea moiety).

A hydrophobic moiety to occupy the allosteric hydrophobic back pocket that is accessible only in the DFG-out state.

The design of TIE-2/VEGFR-2 kinase-IN-3 was likely guided by such a pharmacophore model. Starting with the benzimidazole scaffold as the hinge-binder, medicinal chemists would explore different linkers and terminal hydrophobic groups to satisfy the other elements of the pharmacophore, ultimately leading to a compound with potent dual inhibitory activity. nih.govtandfonline.com

Future Research Directions and Therapeutic Considerations

Strategies for Enhanced Inhibitor Selectivity and Potency

Achieving high selectivity and potency is a primary objective in the development of kinase inhibitors to maximize therapeutic effects while minimizing off-target side effects. Research efforts are focused on several key strategies:

Structural Optimization: Medicinal chemists are continuously modifying the chemical structures of existing inhibitors to improve their interaction with the ATP-binding pockets of TIE-2 and VEGFR-2. For instance, the introduction of specific chemical groups, such as a 3-hydrophobic substituent on a phenyl ring, has been shown to enhance TIE-2 activity. acs.org Similarly, incorporating halogen atoms into the aniline (B41778) group of inhibitors can increase their antitumor potency. nih.gov

Scaffold Hopping and Redesign: This involves replacing the core chemical structure (scaffold) of a known inhibitor with a novel one while retaining the essential pharmacophoric features required for binding. This approach can lead to the discovery of new chemical series with improved properties. acs.orgresearchgate.net For example, quinazolin-4(3H)-one has been identified as an effective hinge-binding moiety for multi-target inhibitors of VEGFR-2, TIE-2, and EphB4. nih.gov

Targeting Specific Conformations: Kinases exist in different conformational states (e.g., active "DFG-in" and inactive "DFG-out"). Designing inhibitors that selectively bind to a specific conformation can enhance selectivity. nih.govrsc.org Type II inhibitors, which bind to the inactive conformation, often exhibit greater selectivity compared to Type I inhibitors that compete with ATP in the active state. mdpi.com

Combination Therapeutic Approaches

The complexity of tumor biology often necessitates combination therapies to overcome resistance and enhance efficacy. Dual TIE-2/VEGFR-2 inhibitors are being explored in combination with other anticancer treatments.

Synergistic Effects with Other Angiogenesis Inhibitors

The rationale for combining inhibitors of the TIE-2 and VEGF pathways lies in their complementary roles in angiogenesis. While VEGF signaling is a primary driver of endothelial cell proliferation and migration, the Angiopoietin/TIE-2 axis is crucial for vascular destabilization and maturation. nih.gov

Enhanced Anti-Angiogenic and Anti-Tumor Effects: Preclinical studies have demonstrated that simultaneously targeting both pathways leads to a more profound inhibition of tumor angiogenesis and growth than targeting either pathway alone. nih.govmdpi.comaacrjournals.org For example, combining an Ang-2 inhibitor with a VEGF-blocking antibody resulted in a significant reduction in vascular sprouts and tumor growth in a colon carcinoma model. aacrjournals.org

Overcoming Resistance: Tumors can develop resistance to anti-VEGF therapies by upregulating other pro-angiogenic pathways, including the Ang/TIE-2 pathway. nih.gov Combining inhibitors can therefore be a strategy to circumvent this resistance. mdpi.com

| Combination Strategy | Rationale | Observed Effects |

| TIE-2 inhibitor + VEGF inhibitor | Complementary roles in angiogenesis | Greater anti-angiogenic and anti-tumor effects than monotherapy nih.govmdpi.com |

| Dual TIE-2/VEGFR-2 inhibitor + other angiogenesis inhibitors | Targeting multiple angiogenic pathways | Potential to overcome resistance and enhance efficacy mdpi.comnih.gov |

Integration with Conventional Anti-Cancer Therapies

Combining TIE-2/VEGFR-2 inhibitors with traditional cancer treatments like chemotherapy and radiotherapy holds the potential for synergistic outcomes.

Chemotherapy: Anti-angiogenic agents can "normalize" the tumor vasculature, improving the delivery and efficacy of concurrently administered chemotherapeutic drugs. hematologyandoncology.netpnas.org Several clinical trials are evaluating the combination of Ang-2 inhibitors with chemotherapy in various solid tumors. nih.gov

Radiotherapy: The vascular normalization induced by VEGFR-2 inhibition can also enhance the effectiveness of radiation therapy by reducing tumor hypoxia. hematologyandoncology.netpnas.org While preclinical studies have shown improved tumor control with this combination, the optimal timing and administration of the two modalities are still under investigation. nih.gov To date, no clinical studies have been reported that combine radiation with specific anti-Ang-2 therapies, highlighting an area for future research. nih.gov

Advanced Drug Discovery Methodologies

The discovery and development of novel TIE-2/VEGFR-2 inhibitors are being accelerated by advanced scientific techniques.

Exploration of Novel Scaffolds and Chemical Series

The search for new and improved dual inhibitors involves the exploration of diverse chemical structures.

Novel Heterocyclic Systems: Researchers have identified several promising scaffolds, including benzimidazoles, furo[2,3-d]pyrimidines, and quinazolin-4(3H)-ones, as potent dual inhibitors of TIE-2 and VEGFR-2. acs.orgnih.govresearchgate.net

Fragment-Based and Hybridization Approaches: The strategy of combining different molecular fragments and pharmacophoric features is being used to generate libraries of compounds with diverse chemical properties, aiming for enhanced potency and selectivity. rsc.org

| Scaffold/Chemical Series | Key Findings | Reference |

| Benzimidazole-ureas | Identified as a novel chemical series of VEGFR-2 and TIE-2 inhibitors. | acs.org |

| Furo[2,3-d]pyrimidines | Discovered as potent dual inhibitors of TIE-2 and VEGFR2. | researchgate.net |

| Quinazolin-4(3H)-one | Identified as an excellent hinge binding moiety for multi-target inhibitors. | nih.gov |

Continued Development of Computational Modeling for Rational Design

Computational methods are indispensable tools in modern drug discovery, enabling a more rational and efficient design of new inhibitors.

Structure-Based Drug Design (SBDD): By analyzing the X-ray crystal structures of TIE-2 and VEGFR-2, researchers can design molecules that fit precisely into the binding sites. acs.orgnih.gov This approach helps in understanding structure-activity relationships (SAR) and guiding the optimization of lead compounds. acs.org

Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features required for biological activity. Pharmacophore models can be used to screen large databases of virtual compounds to identify potential new inhibitors. rjptonline.orgacs.orgfrontiersin.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to correlate the chemical structure of compounds with their biological activity. nih.gov These models can predict the potency of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the inhibitor-receptor complex over time, helping to assess the stability of the binding interactions. rjptonline.org

The continued refinement and application of these computational methodologies will undoubtedly accelerate the discovery of the next generation of highly selective and potent dual TIE-2/VEGFR-2 inhibitors for cancer treatment.

Understanding and Overcoming Resistance Mechanisms

The development of resistance to targeted therapies is a significant hurdle in oncology. In the context of anti-angiogenic treatments, particularly those targeting the Vascular Endothelial Growth Factor (VEGF) pathway, tumors often develop escape mechanisms that lead to treatment failure. Future research into dual-target inhibitors like TIE-2/VEGFR-2 kinase-IN-3 is heavily focused on understanding and overcoming these resistance pathways.

Addressing Anti-VEGF Resistance in Glioblastoma

Glioblastoma (GBM) is a highly vascular and aggressive brain tumor. mdpi.com While anti-VEGF therapies, which block the key pro-angiogenic VEGF/VEGFR-2 signaling pathway, have been employed, their efficacy is often transient as tumors develop resistance. mdpi.compnas.orgexplorationpub.com Research indicates that this resistance is frequently driven by the upregulation of alternative angiogenic signaling cascades. pnas.orgexplorationpub.comnih.gov

A primary escape mechanism involves the Angiopoietin (Ang)-TIE-2 pathway. pnas.org Studies have shown that in glioblastomas treated with VEGF inhibitors, there is an accumulation of TIE-2-expressing monocytes (TEMs) at the invasive edges of the tumor. nih.gov These TEMs are believed to contribute significantly to the tumor's refractoriness to anti-VEGF therapy. nih.gov

The investigation into dual inhibitors targeting both VEGFR and TIE-2 aims to counteract this resistance mechanism. For instance, research using altiratinib (B612284), a novel inhibitor of MET, TIE-2, and VEGFR-2, demonstrated significant inhibition of tumor growth and invasiveness in bevacizumab-resistant glioblastoma mouse models. nih.gov When combined with bevacizumab (an anti-VEGF antibody), altiratinib was shown to block tumor invasion and the recruitment of TIE-2-expressing monocytes. nih.gov Similarly, preclinical studies combining a VEGFR inhibitor (cediranib) with an anti-Ang-2 antibody (MEDI3617) resulted in improved survival in murine GBM models compared to either therapy alone. pnas.org This dual-inhibition approach not only delayed tumor growth but also promoted the normalization of tumor vasculature and beneficially altered the population of tumor-associated macrophages (TAMs). pnas.org

Table 1: Research Findings on Dual VEGFR/TIE-2 Inhibition in Glioblastoma

| Therapeutic Strategy | Key Findings in Preclinical Models | Associated Resistance Mechanism Targeted | Reference |

|---|---|---|---|

| Dual inhibition of VEGFR and Ang-2/TIE-2 (Cediranib + MEDI3617) | Improved survival over monotherapy; delayed tumor growth, enhanced vessel normalization, and altered tumor-associated macrophages. | Upregulation of the Ang-2/TIE-2 pathway following VEGF inhibition. | pnas.org |

| Inhibition of MET, TIE-2, and VEGFR-2 (Altiratinib) | Inhibited tumor growth and invasiveness in bevacizumab-resistant models; blocked recruitment of TIE-2-expressing monocytes when combined with bevacizumab. | Recruitment of TIE-2-expressing monocytes (TEMs) and activation of MET signaling. | nih.gov |

Investigating Compensation by Other Angiogenic Pathways

The principle of overcoming resistance extends beyond glioblastoma. Targeting a single angiogenic factor can prompt tumors to activate a variety of compensatory signaling pathways to sustain blood vessel growth. explorationpub.commdpi.com Therefore, a key area of future research is the simultaneous inhibition of multiple critical pathways. The structural similarities and conserved ATP-binding pockets of kinases like VEGFR-2, TIE-2, and EphB4 offer a molecular basis for designing such multi-target inhibitors. nih.gov

The Ang/TIE-2 pathway is a well-documented compensatory route. mdpi.comoncotarget.com The angiopoietin family, including Angiopoietin-1 (Ang-1) and Angiopoietin-2 (Ang-2), signals through the TIE-2 receptor. mdpi.commdpi.com While Ang-1 generally promotes vessel maturation and stability, Ang-2 is a context-dependent antagonist that, in the tumor microenvironment and particularly in the presence of other growth factors, can promote vascular destabilization and angiogenesis. mdpi.comahajournals.org Inhibition of the VEGF pathway can lead to an upregulation of Ang-2, driving resistance. pnas.org

Beyond the Ang/TIE-2 axis, other pathways have been implicated in resistance to anti-VEGF therapy. These include signaling by fibroblast growth factors (FGFs) and the hepatocyte growth factor (HGF) receptor, c-MET. explorationpub.comnih.gov The observation that inhibiting VEGF signaling can lead to the activation of factors like FGF in tumor models underscores the need for multi-targeted therapeutic strategies. explorationpub.com Compounds that inhibit VEGFR-2, TIE-2, and other key receptors like VEGFR-3 are being investigated for their ability to suppress both angiogenesis and lymphangiogenesis, the formation of lymphatic vessels, which is also crucial for tumor metastasis. oncotarget.com

Table 2: Key Compensatory Angiogenic Pathways in Anti-VEGF Resistance

| Compensatory Pathway | Key Molecular Components | Role in Resistance | Reference |

|---|---|---|---|

| Angiopoietin/TIE-2 | Angiopoietin-1 (Ang-1), Angiopoietin-2 (Ang-2), TIE-2 Receptor | Upregulation of Ang-2 following VEGF blockade promotes angiogenesis via TIE-2 signaling. | pnas.orgmdpi.com |

| Fibroblast Growth Factor (FGF) | FGFs, FGF Receptors (FGFRs) | Activation of FGF signaling can compensate for VEGF pathway inhibition to promote angiogenesis. | explorationpub.com |

| HGF/c-MET | Hepatocyte Growth Factor (HGF), MET Receptor | Enhanced MET phosphorylation and activation can confer resistance to anti-VEGF therapy in gliomas. | nih.gov |

| Platelet-Derived Growth Factor (PDGF) | PDGFs, PDGF Receptors (PDGFRs) | Can upregulate the expression of VEGF in gliomas, contributing to the angiogenic environment. | nih.gov |

Role in Non-Oncological Angiogenesis-Related Research (e.g., cardiovascular diseases, inflammatory conditions)

The roles of TIE-2 and VEGFR-2 are not confined to cancer; these receptors are integral to vascular biology in a range of physiological and pathological states. Consequently, inhibitors like TIE-2/VEGFR-2 kinase-IN-3 are valuable tools for research into non-oncological conditions where angiogenesis is dysregulated.

In the field of cardiovascular disease , TIE-2 and VEGFR-2 are crucial for vascular development and repair. ahajournals.orgfrontiersin.org Research has shown that populations of peripheral blood cells expressing VEGFR-2 and TIE-2 are functionally competent and can contribute to the re-endothelialization of injured blood vessels. ahajournals.org In animal models of arterial injury, freshly isolated VEGFR-2+ and TIE-2+ cells were shown to significantly aid in endothelial repair and could also differentiate into smooth muscle cells. ahajournals.org While this highlights a reparative function, inhibitors of these pathways could be investigated for conditions characterized by pathological vascular growth.

In inflammatory conditions , abnormal angiogenesis is a key feature of the pathology.

Inflammatory Arthritis: Research suggests that targeting endothelial VEGFR-2 can alleviate pain-associated behaviors in animal models of inflammatory arthritis by preventing central endothelial activation. nih.gov In vitro, VEGFR-2 inhibition blocked the adhesion of monocytes to brain endothelial cells that had been stimulated with inflammatory mediators, indicating a potential therapeutic role in reducing neuro-inflammation associated with chronic pain. nih.gov

Chronic Inflammatory Skin Disorders: Conditions such as psoriasis, rosacea, and atopic dermatitis involve significant angiogenic activity. mdpi.com The VEGF/VEGFR-2 pathway is typically active in the early stages of this process, while the Ang/TIE-2 system is involved in the subsequent maturation and stabilization of new vessels. mdpi.com This suggests that a dual inhibitor could be a potent therapeutic strategy to control the pathological vascularization in these disorders.

Sepsis: The vascular response is critical in systemic inflammatory conditions like sepsis. A related compound, TIE-2/VEGFR2 kinase-IN-2, was found to prevent hypothermia in a mouse model of TNF-α-induced lethal shock, pointing to a potential role for such inhibitors in modulating vascular stability and response during severe systemic inflammation. caymanchem.com

Table 3: Role of TIE-2 and VEGFR-2 in Non-Oncological Conditions

| Condition | Role of TIE-2/VEGFR-2 Signaling | Potential Therapeutic Angle for Inhibition | Reference |

|---|---|---|---|

| Cardiovascular Disease (Vascular Injury) | VEGFR-2+ and TIE-2+ progenitor cells contribute to re-endothelialization and vascular repair. | Targeting pathological angiogenesis in diseases like atherosclerosis (not for promoting repair). | ahajournals.org |

| Inflammatory Arthritis | VEGFR-2 mediates endothelial activation and monocyte adhesion in the central nervous system, contributing to pain. | To reduce neuro-inflammation and pain associated with arthritis. | nih.gov |

| Chronic Inflammatory Skin Disorders | VEGFR-2 drives early angiogenesis and TIE-2 is involved in vessel maturation, both contributing to the pathology. | To inhibit the pathological vessel formation that characterizes diseases like psoriasis and rosacea. | mdpi.com |

| Sepsis / Systemic Inflammation | Involved in the vascular response to severe inflammation. | To potentially stabilize vasculature and modulate the systemic response in conditions like TNF-α-induced shock. | caymanchem.com |

Q & A

Q. What are the primary biochemical targets and inhibitory potencies of TIE-2/VEGFR-2 kinase-IN-3?

TIE-2/VEGFR-2 kinase-IN-3 is a benzimidazole-derived small molecule that selectively inhibits TIE-2 and VEGFR-2 receptor tyrosine kinases, with IC50 values of 6.9 nM and 3.5 nM , respectively . These receptors are critical in angiogenesis, making the compound a key tool for studying vascular remodeling and tumor-associated neovascularization. Researchers should validate these IC50 values using in vitro kinase assays under standardized ATP concentrations and pH conditions to ensure reproducibility .

Q. What structural features of TIE-2/VEGFR-2 kinase-IN-3 contribute to its inhibitory activity?

The benzimidazole scaffold of TIE-2/VEGFR-2 kinase-IN-3 enables competitive binding to the ATP-binding pocket of TIE-2 and VEGFR-2. Structural optimization studies suggest that substituents on the benzimidazole core enhance hydrophobic interactions with conserved residues (e.g., Val-848 in VEGFR-2), improving binding affinity . Computational docking (e.g., using AutoDock Vina) combined with site-directed mutagenesis can elucidate structure-activity relationships .

Advanced Research Questions

Q. How can researchers evaluate the kinase selectivity profile of TIE-2/VEGFR-2 kinase-IN-3?

To assess selectivity, perform kinase panel assays against off-target kinases (e.g., VEGFR-1, FGFR-1, EGFR) using recombinant kinases and fluorescence-based assays (e.g., Z′-LYTE™). Evidence from similar compounds (e.g., QDAU5) shows that IC50 values >50 nM for non-target kinases indicate moderate selectivity . Include positive controls (e.g., sunitinib for VEGFR-2) and normalize activity to DMSO-treated controls .

Q. How should contradictory IC50 values for TIE-2/VEGFR-2 kinase-IN-3 across studies be addressed?

Variability in IC50 values may arise from differences in assay conditions (e.g., ATP concentration, enzyme purity). To resolve discrepancies:

- Replicate experiments using the same commercial kinase (e.g., Carna Biosciences) and ATP concentration (e.g., 10 μM).

- Compare results with internal controls (e.g., known inhibitors like BPS-7) .

- Use statistical tools (e.g., Grubbs' test) to identify outliers in dose-response curves .

Q. What experimental designs are optimal for assessing anti-angiogenic effects of TIE-2/VEGFR-2 kinase-IN-3 in vivo?

- Tumor xenograft models : Administer TIE-2/VEGFR-2 kinase-IN-3 (e.g., 10–50 mg/kg/day, oral gavage) in immunodeficient mice implanted with human endothelial cells (e.g., EA.hy926). Monitor tumor volume and microvessel density via CD31 immunohistochemistry .

- Matrigel plug assay : Inject compound-treated endothelial cells subcutaneously in mice; quantify hemoglobin content to assess vascularization .

Q. How can target engagement of TIE-2/VEGFR-2 kinase-IN-3 be validated in cellular models?

- Measure phosphorylation levels of TIE-2 and VEGFR-2 using Western blotting with phospho-specific antibodies (e.g., p-TIE-2 [Y992], p-VEGFR-2 [Y1175]).

- Use cellular thermal shift assays (CETSA) to confirm compound binding by observing thermal stabilization of target kinases .

- Correlate inhibition of phosphorylation with functional outcomes (e.g., endothelial cell migration in scratch assays) .

Methodological and Data Analysis Questions

Q. What statistical approaches are recommended for analyzing dose-response data from kinase inhibition assays?

- Fit dose-response curves using non-linear regression (e.g., four-parameter logistic model in GraphPad Prism).

- Report IC50 values with 95% confidence intervals and compare via extra sum-of-squares F-test for significant differences .

- For multiplexed assays (e.g., Luminex), apply Bonferroni correction to adjust for multiple comparisons .

Q. How can researchers optimize solubility and stability of TIE-2/VEGFR-2 kinase-IN-3 for in vivo studies?

- Solubility screening : Test solvents like PEG-400, DMSO (≤5% v/v), or cyclodextrin-based formulations.

- Pharmacokinetic profiling : Conduct LC-MS/MS to determine plasma half-life and bioavailability after single-dose administration in rodents .

- Stability studies: Incubate compound in PBS (pH 7.4) at 37°C; monitor degradation via HPLC over 24 hours .

Q. What strategies are effective for integrating findings on TIE-2/VEGFR-2 kinase-IN-3 with existing angiogenesis literature?

- Perform systematic reviews using databases like PubMed and Web of Science, focusing on keywords: "TIE-2 inhibitor," "VEGFR-2 antagonist," and "angiogenesis."

- Use meta-analysis tools (e.g., RevMan) to compare efficacy metrics (e.g., tumor growth inhibition %) across studies .

- Highlight mechanistic synergies (e.g., dual TIE-2/VEGFR-2 inhibition vs. single-target agents) in discussion sections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.